MG-101

Catalog No.
S548241
CAS No.
110044-82-1
M.F
C20H37N3O4
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-101

CAS Number

110044-82-1

Product Name

MG-101

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide

Molecular Formula

C20H37N3O4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Ac-Leu-Leu-Nle-al, acetyl-leucyl-leucyl-norleucinal, acetyl-leucyl-leucyl-norleucine-aldehyde, acetylleucyl-leucyl-norleucinal, ALLN peptide, ALLNal, CPI(1), LLnL peptide, N-Ac-Leu-Leu-norleucinal, N-acetyl-leucyl-leucyl-norleucinal

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C

Description

The exact mass of the compound Acetylleucyl-leucyl-norleucinal is 383.27841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calpain Inhibitor

Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-Acetyl-Leu-Leu-norleucinal, is a synthetic compound classified as a dipeptide []. This means it consists of a chain of two amino acids, namely Leucine (Leu) and Norleucine (Norleu), linked by a peptide bond. The N-terminus (beginning) of the molecule is capped with an acetyl group (Ac). The primary function of ALLN in scientific research is as a potent inhibitor of calpains [].

Calpains are a family of calcium-dependent cysteine proteases, meaning they are enzymes that require calcium ions (Ca2+) for activity and cleave proteins at specific sites using cysteine amino acid residues []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from breaking down other proteins []. This makes ALLN a valuable tool for researchers studying the role of calpains in various biological processes.

Applications in Research

Due to its ability to inhibit calpains, ALLN has numerous applications in scientific research. Here are a few examples:

  • Understanding Calpain Function: Researchers can use ALLN to investigate the specific functions of calpains in cells and tissues. By inhibiting calpain activity and observing the resulting cellular or physiological changes, scientists can gain insights into the role these enzymes play in various processes [].
  • Neurodegenerative Diseases: Calpains have been implicated in the progression of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ALLN can be used to study the contribution of calpains to these diseases and to evaluate the potential of calpain inhibitors as therapeutic agents [].
  • Muscle Wasting Disorders: Calpain activity is also increased in some muscle wasting disorders. ALLN can be used to investigate the role of calpains in muscle breakdown and to assess the potential of calpain inhibitors for treating these conditions [].

MG-101, also known as Acetylleucyl-leucyl-norleucinal or ALLN, is a potent and selective inhibitor of cysteine proteases, particularly calpain I and calpain II. It is characterized by its cell-permeable nature, allowing it to effectively penetrate cellular membranes and exert its biological effects. The compound is recognized for its ability to inhibit the activity of cysteine proteases, which are enzymes that play critical roles in various cellular processes, including apoptosis, cell signaling, and protein degradation. The chemical structure of MG-101 is represented by the formula C20_{20}H37_{37}N3_3O4_4, with a molecular weight of approximately 373.54 g/mol .

ALLN acts as a cell-permeable inhibitor of calpains. It competitively binds to the active site of calpains, preventing them from cleaving their target substrates []. This inhibition can potentially modulate various cellular processes regulated by calpain activity, making ALLN a valuable tool for studying calpain function.

MG-101 functions primarily through the inhibition of cysteine proteases. Its mechanism involves the formation of a reversible complex with the active site of these enzymes, thereby preventing substrate binding and subsequent proteolytic activity. The inhibition constants (Ki) for MG-101 against calpain I and calpain II are reported to be 190 nM and 220 nM, respectively . Additionally, MG-101 has been shown to inhibit cathepsin B with a Ki value of 150 nM . This inhibition leads to the accumulation of specific substrates that are normally degraded by these proteases.

MG-101 has demonstrated significant biological effects, particularly in the context of cancer research. It activates p53-dependent apoptotic pathways in various tumor cell lines, indicating its potential as an anticancer agent . Furthermore, MG-101 has protective effects against neuronal damage caused by hypoxia, suggesting its relevance in neuroprotection . The compound also inhibits the proteolysis of IκBα and IκBβ proteins by the ubiquitin-proteasome complex, which plays a crucial role in regulating nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

The synthesis of MG-101 typically involves peptide coupling techniques to assemble its tripeptide structure. The general approach includes:

  • Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions during synthesis.
  • Peptide Bond Formation: The individual amino acids are coupled using standard peptide synthesis methods such as solid-phase synthesis or liquid-phase synthesis.
  • Deprotection: Once the peptide chain is formed, protecting groups are removed to yield the final product.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure MG-101 .

MG-101 has several applications in biomedical research:

  • Cancer Research: Its ability to induce apoptosis in tumor cells makes it a candidate for cancer treatment strategies.
  • Neuroprotection: It is being studied for its potential use in protecting neurons from damage due to ischemia or other neurodegenerative conditions.
  • Cellular Signaling Studies: Researchers utilize MG-101 to investigate the roles of cysteine proteases in various signaling pathways and cellular processes .

Studies on MG-101 have focused on its interactions with various biological targets:

  • Cysteine Proteases: As a potent inhibitor, MG-101 selectively interacts with calpains and cathepsins, influencing their activity and downstream effects on cellular processes.
  • Apoptotic Pathways: Interaction with p53 signaling pathways has been highlighted in studies demonstrating its role in promoting apoptosis in cancer cells .
  • Neuroprotective Mechanisms: Research indicates that MG-101 may interact with signaling molecules involved in neuroprotection during hypoxic conditions .

Several compounds exhibit similar properties to MG-101, particularly as cysteine protease inhibitors. Here are some notable examples:

Compound NameChemical StructureInhibition ProfileUnique Features
E64dC19_{19}H24_{24}N2_{2}O4_{4}Inhibits cathepsinsEffective against a broader range of cysteine proteases
Z-FL-COCHOC19_{19}H22_{22}N2_{2}O4_{4}Inhibits caspasesSelective for caspase family enzymes
Calpain Inhibitor IIC19_{19}H24_{24}N2_{2}OSelective for calpain I and IIMore potent than MG-101 against calpains

MG-101 stands out due to its specific selectivity towards calpains and its unique mechanism of inducing apoptosis through p53 activation, differentiating it from other cysteine protease inhibitors that may lack this dual functionality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

383.27840667 g/mol

Monoisotopic Mass

383.27840667 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLX

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Dates

Modify: 2023-08-15
1: Cheng XG, Su YP, Luo CJ, Liu XH. [Effect of calpain inhibitor I on ikappaBalpha expression and cytokine secretion in RAW264.7 cells attacked with LPS]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2006 Nov;22(6):720-2. Chinese. PubMed PMID: 17077009.
2: Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. PubMed PMID: 15120327.
3: Marzocco S, Di Paola R, Autore G, Mazzon E, Pinto A, Caputi AP, Thiemermann C, Cuzzocrea S. Calpain inhibitor I reduces intestinal ischemia-reperfusion injury in the rat. Shock. 2004 Jan;21(1):38-44. PubMed PMID: 14676682.
4: Cuzzocrea S, Chatterjee PK, Mazzon E, Serraino I, Dugo L, Centorrino T, Barbera A, Ciccolo A, Fulia F, McDonald MC, Caputi AP, Thiemermann C. Effects of calpain inhibitor I on multiple organ failure induced by zymosan in the rat. Crit Care Med. 2002 Oct;30(10):2284-94. PubMed PMID: 12394957.
5: Ballinger A, Azooz O. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat. Gut. 2002 Mar;50(3):440-1. PubMed PMID: 11839729; PubMed Central PMCID: PMC1773137.
6: Obatomi DK, Blackburn RO, Bach PH. Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Arch Toxicol. 2001 Oct;75(8):487-96. PubMed PMID: 11757673.
7: Cuzzocrea S, McDonald MC, Mazzon E, Mota-Filipe H, Centorrino T, Terranova ML, Ciccolo A, Britti D, Caputi AP, Thiemermann C. Calpain inhibitor I reduces colon injury caused by dinitrobenzene sulphonic acid in the rat. Gut. 2001 Apr;48(4):478-88. PubMed PMID: 11247891; PubMed Central PMCID: PMC1728239.
8: McDonald MC, Mota-Filipe H, Paul A, Cuzzocrea S, Abdelrahman M, Harwood S, Plevin R, Chatterjee PK, Yaqoob MM, Thiemermann C. Calpain inhibitor I reduces the activation of nuclear factor-kappaB and organ injury/dysfunction in hemorrhagic shock. FASEB J. 2001 Jan;15(1):171-186. PubMed PMID: 11149905.
9: Cuzzocrea S, McDonald MC, Mazzon E, Siriwardena D, Serraino I, Dugo L, Britti D, Mazzullo G, Caputi AP, Thiemermann C. Calpain inhibitor I reduces the development of acute and chronic inflammation. Am J Pathol. 2000 Dec;157(6):2065-79. PubMed PMID: 11106579; PubMed Central PMCID: PMC1885785.
10: Sierra-Paredes G, Cornes JM, Sierra-Marcuño G. Calpain inhibitor I retards seizure offset in the hippocampus of freely moving rats. Neurosci Lett. 1999 Mar 26;263(2-3):165-8. PubMed PMID: 10213161.
11: Zhang L, Song L, Parker EM. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production. J Biol Chem. 1999 Mar 26;274(13):8966-72. PubMed PMID: 10085142.
12: Ruetten H, Thiemermann C. Effect of calpain inhibitor I, an inhibitor of the proteolysis of I kappa B, on the circulatory failure and multiple organ dysfunction caused by endotoxin in the rat. Br J Pharmacol. 1997 Jun;121(4):695-704. PubMed PMID: 9208136; PubMed Central PMCID: PMC1564738.
13: Milligan SA, Owens MW, Grisham MB. Inhibition of IkappaB-alpha and IkappaB-beta proteolysis by calpain inhibitor I blocks nitric oxide synthesis. Arch Biochem Biophys. 1996 Nov 15;335(2):388-95. PubMed PMID: 8914937.
14: Klafki HW, Paganetti PA, Sommer B, Staufenbiel M. Calpain inhibitor I decreases beta A4 secretion from human embryonal kidney cells expressing beta-amyloid precursor protein carrying the APP670/671 double mutation. Neurosci Lett. 1995 Dec 1;201(1):29-32. PubMed PMID: 8830305.
15: Fitzpatrick JS, Shahi K, Baudry M. Effect of seizure activity and calpain inhibitor I on LTP in juvenile hippocampal slices. Int J Dev Neurosci. 1992 Aug;10(4):313-9. PubMed PMID: 1384274.
16: Reichelt R, Möhler H, Hebebrand J. Calpain inhibitor I prevents rapid postmortem degradation of benzodiazepine binding proteins: fluorographic and immunological evidence. J Neurochem. 1990 Nov;55(5):1711-5. PubMed PMID: 2170581.

Explore Compound Types